molecular formula C8H15N3O2 B1433642 hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbohydrazide CAS No. 1803586-84-6

hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbohydrazide

Cat. No.: B1433642
CAS No.: 1803586-84-6
M. Wt: 185.22 g/mol
InChI Key: VKAKOUNSPUFPLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbohydrazide is a bicyclic heterocyclic compound featuring a fused pyrrolidine and morpholine ring system with a carbohydrazide (-CONHNH₂) functional group at the 3-position. The carbohydrazide group distinguishes it from similar compounds, enabling unique reactivity, such as hydrazone formation or participation in nucleophilic reactions, which are valuable in medicinal chemistry and materials science .

Properties

IUPAC Name

3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O2/c9-10-8(12)7-4-11-3-1-2-6(11)5-13-7/h6-7H,1-5,9H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKAKOUNSPUFPLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COC(CN2C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbohydrazide is a nitrogen-containing heterocyclic compound notable for its unique molecular structure, which combines a pyrrolidine and morpholine ring system with a carbohydrazide functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory effects.

Chemical Structure and Properties

The chemical formula for this compound is C8H14N4C_8H_{14}N_4, indicating the presence of eight carbon atoms, fourteen hydrogen atoms, and four nitrogen atoms. The structural features contribute to its reactivity and biological profile.

Property Details
Molecular Formula C8H14N4C_8H_{14}N_4
Molecular Weight 170.22 g/mol
Functional Groups Carbohydrazide
Ring Systems Pyrrolidine, Morpholine

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

  • Antimicrobial Activity : Studies have shown that the compound possesses significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell walls and inhibiting essential metabolic processes.
  • Anticonvulsant Effects : Preliminary studies suggest that this compound may have anticonvulsant properties, potentially through modulation of neurotransmitter systems involved in seizure activity.
  • Anti-inflammatory Properties : The carbohydrazide moiety has been associated with anti-inflammatory effects, possibly through inhibition of pro-inflammatory cytokines.

The biological activity of this compound is thought to be mediated through its interaction with various biological targets:

  • Protein-Ligand Interactions : The compound's structure allows it to engage in protein-ligand interactions that modulate receptor activity, influencing cellular signaling pathways involved in disease processes.
  • Receptor Modulation : Similar compounds have been investigated for their ability to act as inhibitors of neurotransmitter receptors (e.g., histamine H3 receptors), suggesting a role in treating neurological disorders.

Case Studies and Research Findings

Several studies have explored the biological activities of hexahydro-1H-pyrrolo[2,1-c]morpholine derivatives:

  • Antimicrobial Study :
    • A study evaluated the antimicrobial efficacy of various derivatives against common pathogens using disk diffusion methods. Results indicated that hexahydro derivatives exhibited bacteriostatic effects comparable to standard antibiotics.
  • Neuropharmacological Assessment :
    • Research focusing on the anticonvulsant potential demonstrated that specific derivatives could reduce seizure frequency in animal models by modulating GABAergic transmission.
  • Inflammation Model :
    • In vitro studies on inflammatory cytokine release showed that hexahydro derivatives could significantly reduce levels of TNF-alpha and IL-6 in activated macrophages.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other bioactive compounds. Below is a comparison table highlighting some notable analogs.

Compound Name Structural Features Unique Properties
Hexahydro-1H-pyrrolo[2,1-c]morpholineContains morpholine and pyrrolidine ringsPotential neuroprotective effects
Methyl 4-methylpyrrolidineSimple pyrrolidine structureUsed as a building block in pharmaceuticals
MorpholineSaturated six-membered ringCommonly used as a solvent and reagent

Comparison with Similar Compounds

Structural and Functional Differences

  • Carboxylic Acid Hydrochloride (CAS 1909314-19-7) : The carboxylic acid group (-COOH) enhances solubility in aqueous environments, making it suitable for pharmaceutical formulations. Its hydrochloride salt form improves stability and bioavailability .
  • Carbothioamide (EN300-65623) : The thioamide (-CSNH₂) group offers distinct electronic properties compared to carbohydrazide, influencing hydrogen bonding and metal coordination, which are critical in enzyme inhibition studies .
  • Carbonitrile Derivatives (e.g., CAS 1333493-11-0) : The nitrile (-CN) group serves as a versatile intermediate for further functionalization, such as reduction to amines or conversion to tetrazoles .
  • Aminomethyl Derivative (CAS 1181643-74-2): The primary amine (-CH₂NH₂) enables conjugation with carbonyl-containing molecules, facilitating applications in peptide mimetics and polymer chemistry .

Research and Application Highlights

  • Pharmaceuticals: The carboxylic acid hydrochloride derivative is a building block for antitumor and neurological drug candidates, leveraging its fused bicyclic structure for target selectivity .
  • Agrochemicals : Carbothioamide and carbonitrile analogs are explored for pesticidal activity, with the thioamide group enhancing interactions with biological targets .
  • Material Science: The aminomethyl derivative is utilized in synthesizing advanced polymers and coatings due to its amine reactivity .

Key Research Findings and Trends

  • Conformational Flexibility: The fused pyrrolo-morpholine system exhibits rigidity, which can improve binding affinity in drug-receptor interactions compared to monocyclic analogs .
  • Synthetic Versatility : Derivatives like carbonitriles and carbohydrazides are prioritized in high-throughput screening due to their adaptability in combinatorial chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbohydrazide
Reactant of Route 2
hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.